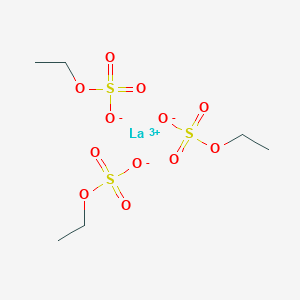
Acetaminosalol
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetaminosalol derivatives involves various chemical reactions and processes. For instance, an attempted synthesis of 2-acetamido and 2-amino derivatives of salacinol, a related glycosidase inhibitor, involves reactions with protected acetamidothioarabinitol units and cyclic sulfates to give sulfonium sulfates, which then undergo ring opening to form acyclic amido sulfates (Choubdar & Pinto, 2006). Another approach is the direct synthesis of paracetamol from hydroquinone using ammonium acetate as an amidating agent, which proceeds without metallic catalysts and with high yield and selectivity (Joncour et al., 2014).
Molecular Structure Analysis
The molecular structure of acetaminosalol derivatives is analyzed through various spectroscopic techniques. For example, the synthesis of acetaminophen-d4, a deuterated derivative of acetaminophen, involves proton exchange and selective hydrolysis, providing insights into its molecular structure (Freed & Murphy, 1978).
Chemical Reactions and Properties
Acetaminosalol and its derivatives undergo several chemical reactions, including oxidation and conjugation. The electrochemical synthesis of new acetaminophen derivatives has been explored using arylsulfinic acids as nucleophiles, showcasing the compound's reactivity and potential for creating novel derivatives (Nematollahi et al., 2014).
Physical Properties Analysis
The physical properties of acetaminosalol derivatives, such as melting points, solubility, and crystal structure, are essential for their application in medicinal chemistry. These properties are determined through experimental analysis and contribute to the understanding of the compound's behavior in various conditions.
Chemical Properties Analysis
The chemical properties of acetaminosalol derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their effectiveness as medicinal agents. Studies such as the inhibition of membrane lipid peroxidation and the scavenging of peroxyl radicals by phenolic derivatives of acetaminophen highlight the compound's antioxidant capabilities and potential therapeutic applications (Dinis et al., 1994).
Aplicaciones Científicas De Investigación
Pregnancy and Child Development : Acetaminophen use during pregnancy is associated with a higher risk for hyperkinetic disorders (HKDs) and ADHD-like behaviors in children (Liew et al., 2014).
Molecular Mechanism of Action : The possibility that Acetaminophen inhibits a yet unidentified form of cyclooxygenase, perhaps COX-3, is discussed, suggesting different molecular characteristics despite being a product of the same gene encoding COX-2 (Botting, 2000).
Environmental Impact : Acetaminophen has adverse effects on aquatic species, such as clams, indicating its bioactivation into a prooxidant in aquatic environments (Antunes et al., 2013).
Novel Applications : Beyond its traditional use for pain relief and fever reduction, Acetaminophen may have beneficial effects on blood glucose levels, skeletal muscle function, and as a cardioprotective and neuroprotective agent, possibly due to its function as an antioxidant (Blough & Wu, 2011).
Degradation and Stability Studies : Research on the degradation of Acetaminophen under various conditions using UV-Vis Spectrophotometry provides insights into its stability and shelf life (Fernanda & Ningsih, 2023).
Biodegradation in Environment : The study of Acetaminophen biodegradation in mangrove sediments under different conditions sheds light on its environmental impact and the role of microbial communities in this process (Yang, Chen, & Chang, 2020).
Toxicity and Overdose Treatment : The management of severe Acetaminophen poisoning with N-acetylcysteine is discussed, highlighting its effectiveness in preventing severe liver damage, renal failure, and death (Prescott, 2005).
Electrochemical Degradation : Research on electro-Fenton and photoelectro-Fenton processes for Acetaminophen degradation in wastewater using a double cathode electrochemical cell provides insights into methods for treating Acetaminophen-contaminated water (de Luna et al., 2012).
Propiedades
IUPAC Name |
(4-acetamidophenyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIVLKQFJBFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045865 | |
| Record name | Acetaminosalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaminosalol | |
CAS RN |
118-57-0 | |
| Record name | Acetaminosalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaminosalol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetaminosalol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetaminosalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetaminosalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETAMINOSALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J7H54KMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)








